molecular formula C17H15N3OS B11332410 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide

2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11332410
M. Wt: 309.4 g/mol
InChI Key: LKKGCEWTFYVOOW-UHFFFAOYSA-N
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Description

2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[b]pyridine core, which is a structural fragment found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of functional groups and the cyclopenta[b]pyridine core, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C17H15N3OS/c18-10-13-9-12-5-4-8-15(12)20-17(13)22-11-16(21)19-14-6-2-1-3-7-14/h1-3,6-7,9H,4-5,8,11H2,(H,19,21)

InChI Key

LKKGCEWTFYVOOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=CC=CC=C3)C#N

Origin of Product

United States

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